molecular formula C13H11IO2S B14217327 1-[(Benzenesulfonyl)methyl]-3-iodobenzene CAS No. 832744-17-9

1-[(Benzenesulfonyl)methyl]-3-iodobenzene

Cat. No.: B14217327
CAS No.: 832744-17-9
M. Wt: 358.20 g/mol
InChI Key: RLBZWPXHLTVNDY-UHFFFAOYSA-N
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Description

1-[(Benzenesulfonyl)methyl]-3-iodobenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to an iodine atom on the benzene ring

Preparation Methods

The synthesis of 1-[(Benzenesulfonyl)methyl]-3-iodobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonyl chloride and 3-iodotoluene as the primary starting materials.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Synthetic Route: The benzenesulfonyl chloride reacts with 3-iodotoluene in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-[(Benzenesulfonyl)methyl]-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically requires a palladium catalyst and a base in an organic solvent.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds, while substitution reactions with amines yield sulfonamides.

Scientific Research Applications

1-[(Benzenesulfonyl)methyl]-3-iodobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(Benzenesulfonyl)methyl]-3-iodobenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, depending on its specific application.

    Pathways Involved: The pathways involved in its mechanism of action vary based on the target molecule. For instance, it may interfere with signal transduction pathways or metabolic pathways in cells.

Properties

CAS No.

832744-17-9

Molecular Formula

C13H11IO2S

Molecular Weight

358.20 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-3-iodobenzene

InChI

InChI=1S/C13H11IO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

RLBZWPXHLTVNDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)I

Origin of Product

United States

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